molecular formula C16H26O4 B13890250 2,2-Bis(allyloxymethyl)butyl methacrylate CAS No. 20241-99-0

2,2-Bis(allyloxymethyl)butyl methacrylate

Cat. No.: B13890250
CAS No.: 20241-99-0
M. Wt: 282.37 g/mol
InChI Key: DDZCXKJJOQTKQP-UHFFFAOYSA-N
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Description

2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C16H26O4 and a molecular weight of 282.375 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate typically involves the reaction of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with methacrylic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate is scaled up using continuous flow reactors or batch reactors. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, which can modify the properties of other molecules or materials. In biological systems, it may interact with cellular components, influencing processes such as cell adhesion, proliferation, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate is unique due to its combination of allyl and methacrylate groups, which provide distinct reactivity and versatility compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical properties and performance characteristics .

Properties

CAS No.

20241-99-0

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H26O4/c1-6-9-18-11-16(8-3,12-19-10-7-2)13-20-15(17)14(4)5/h6-7H,1-2,4,8-13H2,3,5H3

InChI Key

DDZCXKJJOQTKQP-UHFFFAOYSA-N

Canonical SMILES

CCC(COCC=C)(COCC=C)COC(=O)C(=C)C

Origin of Product

United States

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